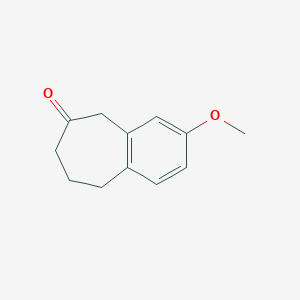
3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one
Übersicht
Beschreibung
“3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one” is a chemical compound with the CAS Number: 91495-63-5 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 3-methoxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one .
Molecular Structure Analysis
The InChI code for “3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one” is 1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound appears as a powder . It has a melting point range of 52-55 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : A novel method for synthesizing 2-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, a structurally related compound, has been developed. This technique uses Wittig salt, yielding promising results in terms of yield and simplicity (L. Nagarapu & B. Srinivasulu, 2003).
Structural Analogues Synthesis : Research on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one demonstrates the versatility of this compound in generating a range of chemically interesting derivatives (P. Carpenter, V. Peesapati, & G. Proctor, 1979).
Metabolism by Bacteria : The metabolism of a related compound, 6,7-dihydro-5H-benzocycloheptene, by Pseudomonas putida, leads to the formation of optically pure benzylic monohydroxylation and dihydroxylation products. This indicates potential biological applications in microbial synthesis and transformation (D. Boyd et al., 1990).
Chemical Modification : Research into the chemistry of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one has led to the development of various derivatives, highlighting the compound's adaptability for chemical modifications (Johnathan A. McLean, V. Peesapati, & G. Proctor, 1979).
Crystal Structure Determination : Studies on the crystal structure of derivatives of 6,7-dihydro-2-methoxy-5H-benzocyclohepten highlight the compound's utility in structural chemistry and materials science (A. Moustafa & A. S. Girgis, 2007).
Heterocyclic System Synthesis : The synthesis of new heterocyclic systems from 3-methoxybenzocycloheptenone derivatives shows the potential of these compounds in developing biologically interesting polynuclear compounds (Vijayakumari & Shivaraj, 2006).
Conformational Studies : Conformational and dynamic properties of related compounds have been investigated using NMR methods, providing insights into the chemical behavior and potential applications of these molecules (R. St-Amour, M. T. P. Viet, & M. St-Jacques, 1984).
Thermal Rearrangement Studies : The thermal rearrangement of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate offers insights into molecular dynamics and reactions under heat, which is crucial for understanding the stability and reactivity of these compounds (Robert H. Bradbury, Thomas L. Gilchrist, & Charles W. Rees, 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The compound should be handled with appropriate safety measures.
Eigenschaften
IUPAC Name |
3-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQKDCWKNWSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(=O)C2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide](/img/structure/B2779853.png)
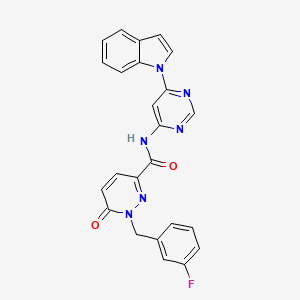

![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2779857.png)
![4-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2779859.png)
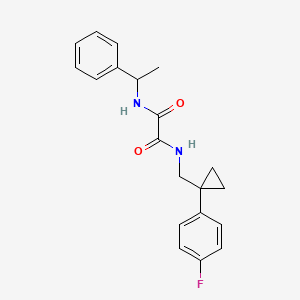
![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2779861.png)
![2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2779862.png)
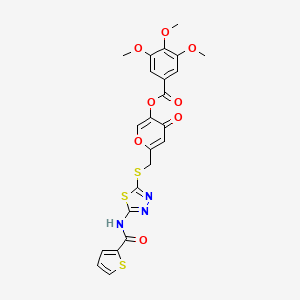

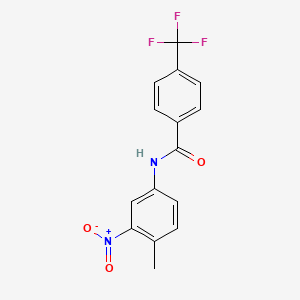
![(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2779868.png)
![N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2779872.png)
